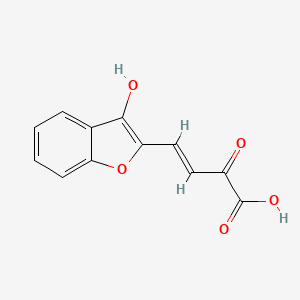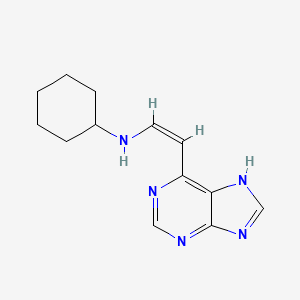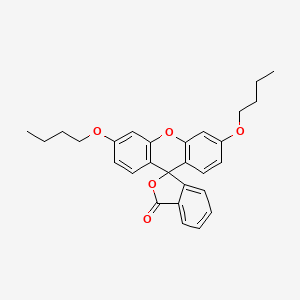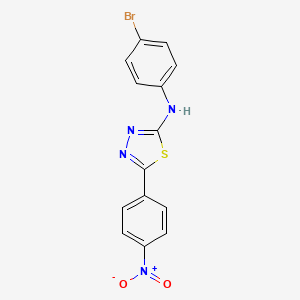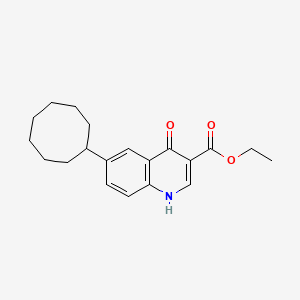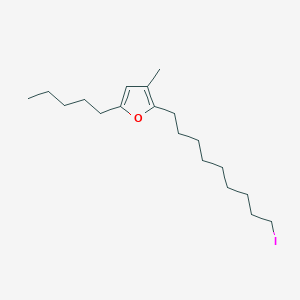
2-(9-Iodononyl)-3-methyl-5-pentylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Iodononyl)-3-methyl-5-pentylfuran is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Iodononyl)-3-methyl-5-pentylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methyl-5-pentylfuran with 9-iodononyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as precise control of temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(9-Iodononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.
Scientific Research Applications
Chemistry
In chemistry, 2-(9-Iodononyl)-3-methyl-5-pentylfuran can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities. The long alkyl chains and furan ring could interact with biological membranes or proteins, leading to interesting pharmacological properties.
Medicine
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, including surfactants, lubricants, or polymers. Its unique structure might impart desirable properties to these materials, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-(9-Iodononyl)-3-methyl-5-pentylfuran exerts its effects would depend on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound might interact with lipid membranes or proteins, potentially disrupting their function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(9-Bromononyl)-3-methyl-5-pentylfuran: Similar structure but with a bromine atom instead of iodine.
2-(9-Chlorononyl)-3-methyl-5-pentylfuran: Similar structure but with a chlorine atom instead of iodine.
2-(9-Nonyl)-3-methyl-5-pentylfuran: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
The presence of the iodine atom in 2-(9-Iodononyl)-3-methyl-5-pentylfuran makes it more reactive in nucleophilic substitution reactions compared to its bromine or chlorine analogs
Properties
CAS No. |
88646-95-1 |
|---|---|
Molecular Formula |
C19H33IO |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(9-iodononyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C19H33IO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |
InChI Key |
TYKGKMOAUDFMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



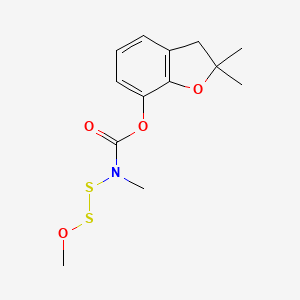
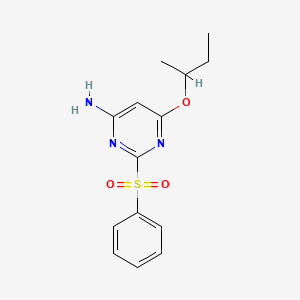

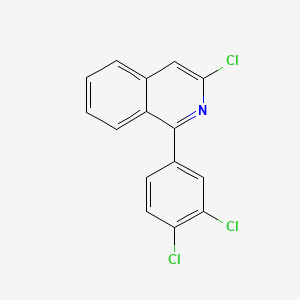
![5-[(6-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-methyl-2-phenylpyrimidin-4(1h)-one](/img/structure/B12906097.png)
![Rel-(1S,2R,4R)-4-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B12906099.png)

